4-fluorobenzoyl chloride

Descripción general

Descripción

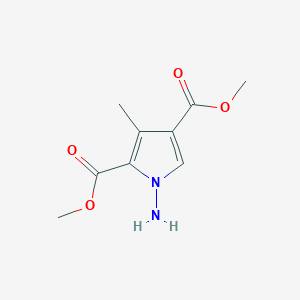

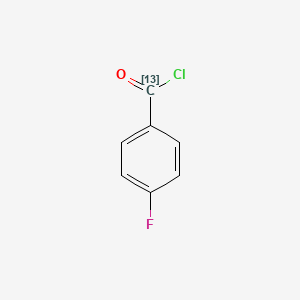

4-fluorobenzoyl chloride, also known as p-fluorobenzoyl chloride, is an organic compound with the chemical formula C7H4ClFO. It is a colorless liquid that is widely used in chemical research and industry. In

Aplicaciones Científicas De Investigación

4-fluorobenzoyl chloride is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent dyes and polymers. This compound is a versatile reagent that can be used in a wide range of chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-fluorobenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and thiols. The resulting acylated products can then be used as building blocks for the synthesis of various organic compounds.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a highly reactive compound that can cause severe irritation to the skin, eyes, and respiratory system. It should be handled with care in a well-ventilated area.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-fluorobenzoyl chloride is its versatility in chemical reactions. It can be used as a building block for the synthesis of various organic compounds. However, one of the limitations is its high reactivity, which requires careful handling and storage.

Direcciones Futuras

There are several future directions for the research and development of 4-fluorobenzoyl chloride. One direction is the synthesis of new organic compounds using this compound as a building block. Another direction is the investigation of the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and materials science. Additionally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production of this important reagent.

Conclusion:

In conclusion, this compound is a versatile reagent that is widely used in chemical research and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this important reagent could lead to new discoveries and advancements in various fields of science and technology.

Propiedades

IUPAC Name |

4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKLEJHVLCMVQR-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583498 | |

| Record name | 4-Fluoro(carbonyl-~13~C)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91742-47-1 | |

| Record name | 4-Fluoro(carbonyl-~13~C)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzoyl-carbonyl-13C chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-fluorobenzoyl chloride?

A1: this compound has the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Several spectroscopic techniques are used to characterize this compound, including:

- Infrared (IR) spectroscopy: This technique reveals characteristic functional groups, such as the carbonyl group (C=O) and the C-F bond. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 19F NMR spectroscopy provide information about the hydrogen and fluorine atoms in the molecule, respectively, aiding in structural elucidation and compound confirmation. [, , ]

- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, assisting in structural confirmation. [, , ]

Q3: What is the stability of this compound under various conditions?

A3: this compound is typically stored under anhydrous conditions as it is moisture-sensitive and readily hydrolyzes in the presence of water. [, ]

Q4: What is the role of this compound in organic synthesis?

A4: this compound is a valuable reagent in organic synthesis, commonly used as an acylating agent. Its reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. [, , , , , ]

Q5: What are some specific reactions where this compound is employed?

A5:

- Esterification: this compound reacts with alcohols to form esters, a reaction often used in synthesizing pharmaceuticals and polymers. [, ]

- Amidation: It reacts with amines to form amides, a crucial reaction in forming peptides and other biologically relevant molecules. [, , ]

- Friedel-Crafts Acylation: this compound participates in Friedel-Crafts acylation reactions, attaching an acyl group to aromatic rings, a significant process in synthesizing complex aromatic compounds. [, , , , ]

Q6: Can you provide an example of this compound's role in synthesizing a specific compound?

A6: Researchers synthesized O-(4-fluorobenzoyl)-5-methylsalicylic acid, a potential analgesic, by reacting 5-methylsalicylic acid with this compound through esterification. []

Q7: How does the fluorine atom in this compound influence its reactivity and applications?

A7: The fluorine atom's electron-withdrawing nature influences both the reactivity and properties of the compounds derived from this compound. This effect is crucial in pharmaceutical research where modifying electronic properties can alter a drug's binding affinity, potency, and selectivity. [, , , , ]

Q8: Are there specific examples of how the fluorine atom impacts the biological activity of compounds derived from this compound?

A8:

- Analgesic Activity: O-(4-Fluorobenzoyl)-5-methylsalicylic acid exhibits greater analgesic activity than aspirin, highlighting the fluorine atom's role in enhancing potency. []

- Antimycobacterial Activity: Fluorine-substituted heterocyclic nitrogen systems synthesized from this compound displayed promising antimycobacterial activity. []

Q9: How is this compound analyzed and quantified?

A9: Several analytical techniques are employed, including:

- Gas Chromatography (GC): This method, often coupled with mass spectrometry (GC/MS), separates and identifies this compound in complex mixtures. [, ]

Q10: What are some specific applications of these analytical techniques in the context of this compound research?

A10:

- Drug Analysis: GC/MS is used to simultaneously determine cocaine, benzoylecgonine, and ecgonine methyl ester in biological samples after derivatization with this compound. []

- Food Analysis: 19F NMR, after derivatizing analytes with this compound, is used to determine the quality of olive oil by quantifying free sterols, alcohols, phenolics, and fatty acids. []

Q11: What are some of the key applications of this compound and its derivatives?

A11:

- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimycobacterial agents. [, , , ]

- Polymers: this compound is used in synthesizing high-performance polymers like polybenzimidazoles and poly(aryl ether ketones), prized for their thermal stability and mechanical strength. [, , , , , , , ]

- Radiographic Opaques: Derivatives of this compound, such as 3,5-dibromo-4-fluorobenzoic acid and its esters, have been investigated for their potential use as radiographic contrast agents. []

Q12: What are the safety considerations when handling this compound?

A12: this compound is a reactive chemical and should be handled with caution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)

![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)

![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)

![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)

![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)